n-Benzyloctadecanamide
Overview
Description
N-Benzyloctadecanamide, also known as N-Benzylstearamide, is a macamide, a distinct class of secondary metabolites found in Lepidium meyenii Walp. (Maca) . It has a molecular formula of C25H43NO .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes compounds like n-Benzyloctadecanamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of n-Benzyloctadecanamide consists of a long carbon chain attached to a benzyl group and an amide group . The molecule has a molar refractivity of 118.2±0.3 cm³ .Physical And Chemical Properties Analysis
N-Benzyloctadecanamide has a density of 0.9±0.1 g/cm³, a boiling point of 525.3±29.0 °C at 760 mmHg, and a flash point of 326.3±9.2 °C . It has a molar volume of 408.8±3.0 cm³ and a polar surface area of 29 Ų .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medical Research , specifically Oncology and Microbiology .
Summary of the Application
n-Benzyloctadecanamide is used in the synthesis of Salinomycin N-Benzyl Amides, which have shown promising results in anticancer and antibacterial activity . These compounds have been tested against various human cancer cell lines, including drug-resistant ones .
Methods of Application or Experimental Procedures
The specific methods of application involve the synthesis of Salinomycin N-Benzyl Amides, which are then tested against various human cancer cell lines . The exact technical details and parameters of these procedures are not specified in the available resources.
Results or Outcomes
The results have shown that these novel Salinomycin N-Benzyl Amides exhibit potent anticancer activity against drug-resistant cell lines . Additionally, two N-Benzyl Amides of Salinomycin revealed interesting antibacterial activity .
Macamides in Lepidium meyenii Walp (Maca)
Specific Scientific Field
This application falls under the field of Phytochemistry and Herbal Medicine .
Summary of the Application
n-Benzyloctadecanamide is a type of macamide, a distinct class of secondary metabolites found in Lepidium meyenii Walp, commonly known as Maca . Maca is a plant native to Peru and has been used for centuries for its medicinal properties .
Methods of Application or Experimental Procedures
The specific methods of application involve the extraction and isolation of macamides from the Maca plant . The exact technical details and parameters of these procedures are not specified in the available resources.
Catalyst in Ring Opening Polymerization (ROP) of L-lactide (L-LA)
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
n-Benzyloctadecanamide has been used in the synthesis of Na+ complexes, which have been applied as catalysts in the ring opening polymerization (ROP) of L-lactide (L-LA) .
Methods of Application or Experimental Procedures
The specific methods of application involve the synthesis of Na+ complexes of n-Benzyloctadecanamide, which are then used as catalysts in the ROP of L-LA . The exact technical details and parameters of these procedures are not specified in the available resources.
Results or Outcomes
The results suggest that the homooligomeric pentamer complex [1·2Na]2+ is the most active member of the cyclooligomeric family in terms of its intrinsic properties of the catalytic site .
Use in the Synthesis of Macamides
Specific Scientific Field
This application falls under the field of Phytochemistry .
Summary of the Application
n-Benzyloctadecanamide is a type of macamide, a distinct class of secondary metabolites found in Lepidium meyenii Walp, commonly known as Maca . Maca is a plant native to Peru and has been used for centuries for its medicinal properties .
Methods of Application or Experimental Procedures
The specific methods of application involve the extraction and isolation of macamides from the Maca plant . The exact technical details and parameters of these procedures are not specified in the available resources.
Catalyst in Ring Opening Polymerization (ROP) of L-lactide (L-LA)
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
n-Benzyloctadecanamide has been used in the synthesis of Na+ complexes, which have been applied as catalysts in the ring opening polymerization (ROP) of L-lactide (L-LA) .
Methods of Application or Experimental Procedures
The specific methods of application involve the synthesis of Na+ complexes of n-Benzyloctadecanamide, which are then used as catalysts in the ROP of L-LA . The exact technical details and parameters of these procedures are not specified in the available resources.
Results or Outcomes
The results suggest that the homooligomeric pentamer complex [1·2Na]2+ is the most active member of the cyclooligomeric family in terms of its intrinsic properties of the catalytic site .
properties
IUPAC Name |
N-benzyloctadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXODJGLAVBPVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277650 | |
Record name | n-benzyloctadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylstearamide | |
CAS RN |
5327-45-7 | |
Record name | N-(Phenylmethyl)octadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5327-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 3333 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3333 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-benzyloctadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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